Silver selenite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

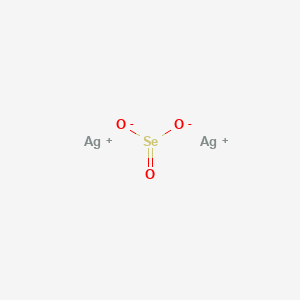

Silver selenite is an inorganic compound with the chemical formula Ag₂SeO₃. It appears as crystalline needles and has a molar mass of 342.69 g/mol. This compound is slightly soluble in water and more soluble in acids. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver selenite can be synthesized through several methods:

Precipitation Reaction: One common method involves a precipitation reaction between silver nitrate (AgNO₃) and sodium selenite (Na₂SeO₃). The reaction is as follows: [ 2AgNO₃ + Na₂SeO₃ \rightarrow Ag₂SeO₃ + 2NaNO₃ ]

Oxidative Roasting: Another method involves the oxidative roasting of copper anode slimes, where silver selenide (Ag₂Se) is converted to this compound.

Industrial Production Methods: Industrial production of this compound often involves the recovery of selenium from copper anode slimes. The slimes are subjected to oxidative roasting, which converts some of the silver selenide present into this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions. For example, it can be oxidized to form silver selenate (Ag₂SeO₄).

Reduction: It can also be reduced to form elemental silver and selenium.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and sulfur dioxide mixtures.

Reducing Agents: Reducing agents such as hydrogen or other reducing gases can be used.

Major Products Formed:

Oxidation: Silver selenate (Ag₂SeO₄)

Reduction: Elemental silver (Ag) and selenium (Se).

Applications De Recherche Scientifique

Silver selenite has several applications in scientific research:

Antimicrobial and Antibiofilm Activities: this compound nanoparticles exhibit powerful antimicrobial and antibiofilm activities, making them useful in medical and environmental applications.

Antioxidant Properties: These nanoparticles also possess significant antioxidant properties, which can be beneficial in various biological and medical applications.

Photocatalytic Activities: this compound nanoparticles are used in photocatalytic applications, such as the degradation of organic pollutants.

Mécanisme D'action

The mechanism by which silver selenite exerts its effects involves several pathways:

Antimicrobial Action: this compound nanoparticles interact with microbial cell membranes, leading to cell damage and death.

Antioxidant Action: The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Comparaison Avec Des Composés Similaires

Silver selenite can be compared with other similar compounds, such as:

Sodium Selenite (Na₂SeO₃): Sodium selenite is another selenite compound with similar properties but different applications, particularly in nutritional supplements and as a source of selenium in biological systems.

Silver Selenide (Ag₂Se): Silver selenide is a related compound used in semiconductor applications.

Uniqueness: this compound’s unique combination of antimicrobial, antioxidant, and photocatalytic properties makes it particularly valuable in various scientific and industrial applications .

Propriétés

Numéro CAS |

7784-05-6 |

|---|---|

Formule moléculaire |

Ag2O3Se |

Poids moléculaire |

342.71 g/mol |

Nom IUPAC |

disilver;selenite |

InChI |

InChI=1S/2Ag.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

Clé InChI |

WQIJNCUKAOHNPM-UHFFFAOYSA-L |

SMILES canonique |

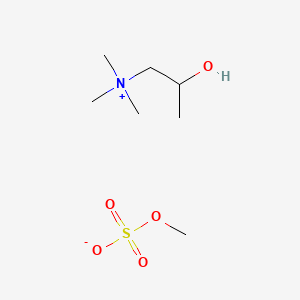

[O-][Se](=O)[O-].[Ag+].[Ag+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.